molecular formula C10H11N5O2 B12546972 Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate CAS No. 146535-90-2

Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate

Cat. No.: B12546972
CAS No.: 146535-90-2
M. Wt: 233.23 g/mol
InChI Key: MJVHPEGMSZFPRZ-UHFFFAOYSA-N
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Description

Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate typically involves the reaction of ethyl bromoacetate with 5-(pyridin-4-yl)-2H-tetrazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced nitrogen heterocycles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing it to bind to active sites of enzymes and inhibit their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

    Ethyl 2-pyridylacetate: A similar compound with a pyridine ring but lacking the tetrazole moiety.

    Ethyl 4-pyridineacetate: Another related compound with a different substitution pattern on the pyridine ring.

    2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring fused to a pyrimidine ring, exhibiting different biological activities.

Uniqueness: Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate is unique due to the presence of both a tetrazole and a pyridine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

146535-90-2

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

ethyl 2-(5-pyridin-4-yltetrazol-2-yl)acetate

InChI

InChI=1S/C10H11N5O2/c1-2-17-9(16)7-15-13-10(12-14-15)8-3-5-11-6-4-8/h3-6H,2,7H2,1H3

InChI Key

MJVHPEGMSZFPRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1N=C(N=N1)C2=CC=NC=C2

Origin of Product

United States

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